molecular formula C5H10S B12382733 3-Methylbut-2-ene-1-thiol-d6

3-Methylbut-2-ene-1-thiol-d6

Cat. No.: B12382733
M. Wt: 108.24 g/mol
InChI Key: GYDPOKGOQFTYGW-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylbut-2-ene-1-thiol-d6, also known as 3-Methyl-2-butene-1-thiol-d6, is a deuterated labeled compound. It is a stable isotope of 3-Methylbut-2-ene-1-thiol, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbut-2-ene-1-thiol-d6 involves the incorporation of deuterium into the parent compound, 3-Methylbut-2-ene-1-thiol. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions. The process is optimized to ensure high yield and purity of the deuterated compound. The reaction conditions, such as temperature, pressure, and the concentration of deuterium source, are carefully controlled to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methylbut-2-ene-1-thiol-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alkanes.

    Substitution: Thioethers.

Scientific Research Applications

3-Methylbut-2-ene-1-thiol-d6 is widely used in scientific research, including:

    Chemistry: As a stable isotope-labeled compound, it is used as a tracer for quantitation in various chemical reactions and processes.

    Biology: It is used in metabolic studies to trace the incorporation and transformation of sulfur-containing compounds.

    Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methylbut-2-ene-1-thiol-d6 involves its incorporation into molecular structures as a deuterated analog. The presence of deuterium affects the pharmacokinetic and metabolic profiles of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to the non-deuterated analog. This makes it a valuable tool in drug development and metabolic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its deuterated nature, which provides distinct advantages in scientific research. The incorporation of deuterium allows for precise tracing and quantitation in various studies, making it a valuable tool in drug development and metabolic research .

Properties

Molecular Formula

C5H10S

Molecular Weight

108.24 g/mol

IUPAC Name

4,4,4-trideuterio-3-(trideuteriomethyl)but-2-ene-1-thiol

InChI

InChI=1S/C5H10S/c1-5(2)3-4-6/h3,6H,4H2,1-2H3/i1D3,2D3

InChI Key

GYDPOKGOQFTYGW-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=CCS)C([2H])([2H])[2H]

Canonical SMILES

CC(=CCS)C

Origin of Product

United States

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